molecular formula C17H16ClN3O2S2 B2862320 5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 2034309-27-6

5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2862320
CAS RN: 2034309-27-6
M. Wt: 393.9
InChI Key: ONFMVZCKOLEYOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the available resources, related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have been synthesized through condensation with aromatic aldehydes in ethanol at reflux .

Scientific Research Applications

Antitumor and Antibacterial Applications

Sulfonamide derivatives, including those related to the chemical structure of interest, have been synthesized and evaluated for their in vitro activity against various human tumor cell lines, such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460). Notably, certain compounds have demonstrated higher activity against all tested cell lines compared to standard drugs like doxorubicin. Additionally, these compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Synthesis and Evaluation of Novel Heterocyclic Compounds

Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety has aimed at creating effective antibacterial agents. These studies have led to the production of pyran, pyridine, and pyridazine derivatives, which underwent antibacterial activity testing, revealing high activities in certain compounds (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial Activity of Heterocycles Based on Sulfonamido Pyrazole

The development of sulfonamide-based heterocycles has also been investigated for their antimicrobial properties. This research has involved the synthesis of derivatives and their subsequent evaluation against a variety of microbial strains, yielding compounds with noteworthy antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Development of Sulfonamide Hybrids

Sulfonamides have been highlighted as a significant class of drugs due to their diverse pharmacological properties, including antibacterial and antitumor activities. The synthesis and biological evaluation of sulfonamide hybrids, which combine sulfonamide groups with other biologically active scaffolds, have been a focus of recent research. These efforts aim to leverage the therapeutic potential of sulfonamide hybrids for various medical applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antiproliferative Agents

In addition to antimicrobial activities, novel sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, such as the human breast cancer cell line MCF-7. This research has identified compounds with higher antiproliferative activity compared to conventional chemotherapy agents, suggesting the potential for developing new cancer therapies (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

properties

IUPAC Name

5-chloro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c18-15-8-9-17(24-15)25(22,23)20-13-6-2-1-5-12(13)14-11-21-10-4-3-7-16(21)19-14/h1-2,5-6,8-9,11,20H,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFMVZCKOLEYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

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